TL 13-27

PROTAC mechanism CRBN recruitment ternary complex formation

TL 13-27 is an irreplaceable, matched negative control for the multi-kinase degrader TL 12-186. It retains the identical pomalidomide CRBN-binding and kinase inhibitor warhead moieties but has a modified linker that prevents productive ternary complex formation, abolishing degradation activity. This design allows researchers to unambiguously attribute phenotypes to CRBN-dependent target degradation, a distinction no generic kinase inhibitor can provide. Essential for chemoproteomic and cellular assay workflows.

Molecular Formula C44H53ClN10O8S
Molecular Weight 917.48
CAS No. 2250025-90-0
Cat. No. B611389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL 13-27
CAS2250025-90-0
SynonymsTL1327;  TL13 27;  TL13-27
Molecular FormulaC44H53ClN10O8S
Molecular Weight917.48
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O
InChIInChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52)
InChIKeyDOOUFCVVMSZNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TL 13-27 (CAS 2250025-90-0): A PROTAC Negative Control for Kinase Degrader Selectivity and Mechanism Validation


TL 13-27 (CAS 2250025-90-0) is a synthetic heterobifunctional PROTAC negative control compound designed as the inactive analog of the multi-kinase degrader TL 12-186 [1]. The compound retains the identical cereblon (CRBN)-binding pomalidomide moiety and multi-targeted kinase inhibitor warhead (derived from the parental kinase inhibitor TL 13-87) but contains a structural modification in the linker region that abolishes productive ternary complex formation and subsequent target ubiquitination [2]. TL 13-27 demonstrates no kinase degradation activity in vitro and serves as an essential control reagent for distinguishing CRBN-dependent pharmacology from off-target effects in targeted protein degradation studies .

Why Generic Kinase Inhibitors or Alternate PROTAC Controls Cannot Substitute for TL 13-27 in Degrader Studies


Standard small-molecule kinase inhibitors (e.g., the parental inhibitor TL 13-87) lack the E3 ligase-recruiting moiety entirely and therefore provide no information on whether observed cellular effects are mediated through CRBN-dependent degradation versus simple kinase inhibition [1]. Conversely, the active degrader TL 12-186 induces proteasome-dependent degradation of multiple kinases (including CDK2, CDK9, BTK, FLT3, and AURKA) but cannot isolate degradation-independent effects of compound treatment . TL 13-27 occupies a unique and irreplaceable position as it maintains the identical chemical backbone, molecular weight, and physicochemical properties (including comparable cell permeability limitations inherent to bivalent PROTAC molecules) while being catalytically inert for degradation . This matched-pair design enables unambiguous attribution of phenotypes specifically to target degradation rather than to kinase inhibition, off-target binding, or nonspecific cytotoxicity—a distinction that no generic kinase inhibitor or unrelated PROTAC can provide [2].

TL 13-27 Comparative Evidence: Quantified Differentiation from TL 12-186 and TL 13-87


TL 13-27 Demonstrates Complete Loss of CRBN-DDB1 Binding Activity in AlphaScreen Engagement Assays

In AlphaScreen CRBN-DDB1 engagement assays, TL 13-27 shows no measurable displacement of biotinylated thalidomide from the CRBN-DDB1 complex across the entire concentration range tested (up to 10 μM), in stark contrast to the active degrader TL 12-186, which displaces binding completely at higher concentrations [1]. This functional distinction is critical, as the pomalidomide-derived CRBN-binding moiety in both compounds is chemically identical; the loss of binding in TL 13-27 demonstrates that the linker modification sterically impedes productive CRBN engagement [2].

PROTAC mechanism CRBN recruitment ternary complex formation AlphaScreen binding assay

TL 13-27 Shows No CRBN-Dependent Degradation in Cellular Luciferase Reporter Assays

In cellular CRBN engagement assays using an FKBP12^F36V-Nluc luciferase degradation reporter system, TL 13-27 exhibited no inhibition of CRBN-mediated degradation of the reporter protein at any concentration tested [1]. By comparison, the active degrader TL 12-186 prevented degradation in a concentration-dependent manner, consistent with its ability to occupy the CRBN binding site and block endogenous substrate recruitment .

cellular CRBN engagement FKBP12F36V degradation PROTAC functional validation luciferase reporter

TL 13-27 Does Not Degrade FLT3 or AURKA Proteins in MOLM-14 Acute Myeloid Leukemia Cells

Immunoblot analysis of MOLM-14 acute myeloid leukemia cells treated with 100 nM TL 13-27 showed no reduction in FLT3 or AURKA protein levels at any time point up to 24 hours, whereas treatment with 100 nM TL 12-186 induced substantial degradation of both kinases within 4-8 hours [1]. This experiment directly confirms that TL 13-27 lacks degradation activity against physiologically relevant endogenous kinase targets in a disease-relevant cellular model [2].

FLT3 degradation AURKA degradation PROTAC target engagement immunoblot MOLM-14 cells

TL 13-27 Exhibits No Anti-Proliferative Activity in CRBN-Wildtype or CRBN-Knockout Leukemia Cell Lines

In 2-day proliferation assays using MOLM-14 and MOLT-4 leukemia cell lines, TL 13-27 showed no anti-proliferative effect in either CRBN-wildtype (WT) or CRBN-knockout (−/−) cells at tested concentrations [1]. In contrast, the active degrader TL 12-186 exhibited CRBN-dependent anti-proliferative activity specifically in WT cells, while the parental kinase inhibitor TL 13-87 inhibited proliferation in both WT and CRBN−/− cells due to its degradation-independent kinase inhibition mechanism [2].

cell proliferation assay CRBN dependency MOLM-14 MOLT-4 PROTAC efficacy validation

TL 13-27 Retains High Chemical Purity and Defined Solubility Profile for Reproducible Experimental Use

TL 13-27 is supplied with ≥98% purity (as determined by HPLC) and exhibits solubility of 91.75 mg/mL (100 mM) in DMSO, enabling preparation of concentrated stock solutions for in vitro studies . These quality specifications are consistent across multiple reputable vendors and are equivalent to those provided for the active degrader TL 12-186, ensuring that any observed differences in biological activity arise from the intended functional difference rather than from batch-to-batch variability in purity or solubility .

HPLC purity DMSO solubility quality control reproducibility

TL 13-27 Structurally Differs from TL 12-186 by a Linker Modification That Ablates Degradation Function Without Altering Kinase-Binding or CRBN-Binding Moieties

The molecular structures of TL 13-27 and TL 12-186 differ specifically in the linker region connecting the kinase inhibitor warhead to the CRBN-binding pomalidomide moiety, while both the warhead (derived from the broad-spectrum kinase ligand TL 13-87) and the E3 ligase-recruiting domain remain chemically identical between the two compounds [1]. This precise structural design ensures that any differences in biological activity stem exclusively from the altered linker geometry, which prevents productive ternary complex formation and subsequent ubiquitination without affecting target binding or cell penetration [2].

PROTAC design structure-activity relationship negative control design linker engineering

TL 13-27: Validated Application Scenarios in PROTAC Research and Kinase Degrader Development


CRBN-Dependency Validation in PROTAC Mechanism-of-Action Studies

TL 13-27 is the matched negative control for experiments requiring definitive demonstration that observed phenotypic effects are mediated through CRBN-dependent target degradation rather than through kinase inhibition or off-target pharmacology [1]. Researchers should employ TL 13-27 alongside TL 12-186 in parallel treatments of WT and CRBN−/− cells to establish CRBN-dependency . Any effect observed with TL 12-186 that is absent with TL 13-27 treatment can be confidently attributed to CRBN-mediated degradation.

Immunoblot Normalization and Target Degradation Quantification

In immunoblot experiments quantifying target protein degradation (e.g., FLT3, AURKA, BTK, or CDK family members in leukemia cell lines), TL 13-27 serves as the vehicle-matched negative control for establishing baseline protein expression levels [1]. Treatment with 100 nM TL 13-27 for 4-24 hours shows no reduction in target protein levels relative to DMSO vehicle controls, enabling accurate calculation of degradation efficiency for active PROTAC compounds .

PROTAC Selectivity Profiling and Chemoproteomic Degradable Kinome Mapping

In chemoproteomic workflows designed to map the degradable kinome, TL 13-27 is an essential control for distinguishing true degradation events from protein abundance changes caused by transcriptional or translational regulation [1]. The original publication utilized TL 13-27 as the negative control in multiplexed quantitative proteomics experiments to identify kinases susceptible to CRBN-dependent degradation by TL 12-186, establishing a framework that can be extended to novel PROTAC candidates .

Ternary Complex Formation and Cellular CRBN Engagement Assays

TL 13-27 provides the baseline signal in AlphaScreen CRBN-DDB1 binding assays and cellular CRBN engagement assays (e.g., FKBP12^F36V-Nluc degradation reporter systems) [1]. Because TL 13-27 contains the identical pomalidomide moiety but fails to engage CRBN productively due to steric hindrance from the modified linker, it serves as the ideal control for establishing assay windows and confirming that observed displacement or inhibition is specific to functional CRBN binders .

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